molecular formula C21H26N6O4S B2770150 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 941929-94-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2770150
CAS No.: 941929-94-8
M. Wt: 458.54
InChI Key: HQZXMPWNAWAESX-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H26N6O4S and its molecular weight is 458.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is part of a broader category of chemicals involved in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals and agrochemicals. Research on related structures has led to the development of versatile precursors for synthesizing bis(pyrimidines), pyrazolopyrimidines, and other heterocyclic compounds. For instance, one study detailed efficient procedures for synthesizing piperazine-linked bis(pyrimidines) using microwave irradiation, highlighting the method's efficiency and potential for creating structurally diverse molecules for various applications (Ahmed E. M. Mekky et al., 2021).

Antimicrobial and Insecticidal Potential

Compounds with similar structural features have been synthesized and evaluated for their insecticidal and antimicrobial potentials. For example, pyrimidine-linked pyrazole heterocyclic compounds were synthesized and found to exhibit significant activity against Pseudococcidae insects and selected microorganisms, demonstrating the potential of such structures in developing new antimicrobial and insecticidal agents (P. P. Deohate et al., 2020).

Antipsychotic Agents

Research into heterocyclic carboxamides, which share structural similarities with the compound , has explored their potential as antipsychotic agents. These studies have evaluated their efficacy in vitro and in vivo, providing insights into the development of novel treatments for psychiatric disorders (M. H. Norman et al., 1996).

Anticancer and Anti-inflammatory Agents

The compound's structural analogs have been synthesized and assessed for their anticancer and anti-inflammatory activities. Novel pyrazolopyrimidines derivatives, for instance, have been created and tested for their ability to inhibit certain enzymes, showing promise as potential therapeutic agents for treating cancer and inflammation (A. Rahmouni et al., 2016).

Molecular Interaction Studies

Studies on related compounds have also focused on their molecular interactions with specific receptors, providing valuable information for drug design and development. For example, research on the molecular interaction of antagonists with the CB1 cannabinoid receptor offers insights into the structural requirements for binding and activity, which can inform the development of new therapeutic agents (J. Shim et al., 2002).

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-21(2,3)27-18-17(13-23-27)20(29)26(14-22-18)24-19(28)15-7-9-16(10-8-15)32(30,31)25-11-5-4-6-12-25/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXMPWNAWAESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.